molecular formula C24H27NO4 B14921906 N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide

Cat. No.: B14921906
M. Wt: 393.5 g/mol
InChI Key: IDGCELZIMKRGKO-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide is a synthetic organic compound with a complex structure It features a furan ring, a carboxamide group, and various aromatic and aliphatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-diketone, under acidic or basic conditions.

    Introduction of the carboxamide group: This step involves the reaction of the furan ring with an amine, such as 2-(2-methoxyphenyl)ethylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Attachment of the phenoxy group: This can be done through a nucleophilic substitution reaction, where the furan ring is reacted with 4-(propan-2-yl)phenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may find use in the synthesis of advanced polymers or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(methyl)phenoxy]methyl}furan-2-carboxamide
  • N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(ethyl)phenoxy]methyl}furan-2-carboxamide
  • N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(tert-butyl)phenoxy]methyl}furan-2-carboxamide

Uniqueness

N-[2-(2-methoxyphenyl)ethyl]-5-{[4-(propan-2-yl)phenoxy]methyl}furan-2-carboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. This uniqueness can be leveraged to explore new applications and enhance the compound’s efficacy in various fields.

Properties

Molecular Formula

C24H27NO4

Molecular Weight

393.5 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C24H27NO4/c1-17(2)18-8-10-20(11-9-18)28-16-21-12-13-23(29-21)24(26)25-15-14-19-6-4-5-7-22(19)27-3/h4-13,17H,14-16H2,1-3H3,(H,25,26)

InChI Key

IDGCELZIMKRGKO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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